molecular formula C10H12BrClN2O2 B3016295 Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate CAS No. 748812-75-1

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate

Cat. No.: B3016295
CAS No.: 748812-75-1
M. Wt: 307.57
InChI Key: NXIQCITXMFEAOZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate (CAS: 748812-75-1) is a pyridine-based carbamate derivative with the molecular formula C₁₀H₁₂BrClN₂O₂ and a molar mass of 316.58 g/mol . This compound features a pyridine ring substituted with bromine at position 5, chlorine at position 3, and a tert-butyl carbamate group at position 2 (Figure 1). It is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural stability and reactivity make it valuable for introducing halogenated pyridine motifs into larger molecular frameworks.

Properties

IUPAC Name

tert-butyl N-(5-bromo-3-chloropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQCITXMFEAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate typically involves the reaction of 5-bromo-3-chloropyridine with tert-butyl carbamate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl-substituted pyridine derivative .

Mechanism of Action

The mechanism by which Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. Additionally, the carbamate group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 748812-75-1 Br (C5), Cl (C3), tert-butyl carbamate (C2) C₁₀H₁₂BrClN₂O₂ 316.58 High halogen reactivity; used in kinase inhibitors
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate 2231673-63-3 Br (C5), Cl (C6), methyl-carbamate (C3) C₁₁H₁₃BrClN₂O₂ 330.60 Enhanced steric bulk; potential for cross-coupling reactions
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 1131041-73-0 Br (C5), Cl (C6), OH (C3), tert-butyl carbamate (C2) C₁₀H₁₂BrClN₂O₃ 323.57 Hydroxyl group enables hydrogen bonding; solubility in polar solvents
Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate 1186367-91-8 Br (C3), NO₂ (C5), tert-butyl carbamate (C2) C₁₀H₁₂BrN₃O₄ 318.12 Nitro group increases electrophilicity; higher density (1.593 g/cm³)
Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate 2408968-84-1 Indole core with Br (C5), Cl-(CH₂)₃ (C2), carbamate (ethyl chain) C₁₉H₂₄BrClN₂O₂ 415.8 Indole-based structure; broader π-system for protein binding

Physicochemical Property Analysis

Table 2: Physical Properties

Compound Density (g/cm³) Boiling Point (°C) pKa LogP
Target compound Not reported Not reported ~10.4 (predicted) ~2.3 (predicted)
Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate 1.593 ± 0.06 346.1 ± 42.0 10.42 ± 0.70 Not reported
Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate Not reported Not reported ~9.5 (hydroxyl) ~1.8 (predicted)

Biological Activity

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₂BrClN₂O₂
  • Molecular Weight : 307.57 g/mol
  • Functional Groups : Carbamate and halogenated pyridine

The presence of bromine and chlorine atoms on the pyridine ring enhances the compound's ability to form halogen bonds with biological targets, potentially influencing its pharmacological activity.

This compound exerts its biological effects primarily through interactions with specific molecular targets. The mechanisms include:

  • Halogen Bonding : The bromine and chlorine atoms can form halogen bonds, increasing the compound's reactivity with proteins and enzymes.
  • Hydrogen Bonding : The carbamate group can participate in hydrogen bonding, further modulating interactions with biological macromolecules.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, a related structure demonstrated significant inhibition of WNT-dependent signaling pathways in colorectal carcinoma cells, indicating a potential mechanism for anticancer activity .

Study 1: Inhibition of WNT Signaling

A study investigated the inhibitory effects of a related compound on WNT signaling pathways. The compound displayed an IC50 value of 23 ± 11 nM in human colorectal carcinoma cells, demonstrating potent activity against β-catenin mutation-driven WNT pathway activity. This suggests that this compound could be a candidate for further development as an anticancer agent .

CompoundTargetIC50 (nM)Reference
Related CompoundWNT Pathway23 ± 11

Study 2: Antimicrobial Selectivity

Research on structurally similar compounds indicated selective antimicrobial activity against Chlamydia trachomatis, with minimal toxicity to host cells. This selectivity is crucial for developing new therapeutic agents targeting specific pathogens without affecting normal flora .

CompoundTarget PathogenActivityReference
Similar CompoundChlamydia trachomatisSelective Inhibition

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds.

CompoundHalogen SubstituentsBiological Activity
This compoundBr, ClAntimicrobial, Anticancer
Tert-butyl N-(2-bromoethyl)carbamateBrModerate Antimicrobial
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamateBr, OHAnticancer

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